Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)-
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Overview
Description
Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- is a complex organic compound characterized by its unique structure, which includes a benzenamine core linked to a pyrazinoisoquinoline moiety via a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions used .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially increasing the compound’s stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties .
Scientific Research Applications
Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3,4-dimethyl-: This compound has a simpler structure and different chemical properties.
Benzenamine, 4,4’,4’'-[(2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane-2,8,9-triyl)tris(methylene)]tris[N,N-dimethyl-]: This compound has a more complex structure with different functional groups.
Uniqueness
Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- is unique due to its combination of a benzenamine core with a pyrazinoisoquinoline moiety and a propylsulfonyl linker. This structure imparts specific chemical and biological properties that are not found in simpler or more complex analogs .
Properties
CAS No. |
115041-59-3 |
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Molecular Formula |
C21H27N3O2S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[3-(1,3,4,6,11,11a-hexahydropyrazino[1,2-b]isoquinolin-2-yl)propylsulfonyl]aniline |
InChI |
InChI=1S/C21H27N3O2S/c22-19-6-8-21(9-7-19)27(25,26)13-3-10-23-11-12-24-15-18-5-2-1-4-17(18)14-20(24)16-23/h1-2,4-9,20H,3,10-16,22H2 |
InChI Key |
HXIQJMMNKDNKST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=CC=CC=C3CC2CN1CCCS(=O)(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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